![molecular formula C18H28N2O4 B1665407 Acebutolol CAS No. 37517-30-9](/img/structure/B1665407.png)
Acebutolol
Overview
Description
Acebutolol is a selective β1-receptor antagonist used for the management of hypertension and ventricular premature beats in adults . It is marketed in capsule form for oral administration . It is also used to treat high blood pressure and heart rhythm disorders .
Synthesis Analysis
The synthesis of Acebutolol involves the reaction of 5-butylamido-2-hydroxyphenyl ketone and epoxy chloropropane under the existence of alkali solution at a temperature of 10 to 30°C . The method enhances the yield of the reaction from the original 12.6% to 66.5% .
Molecular Structure Analysis
Acebutolol has the molecular formula C18H28N2O4 . Its IUPAC Standard InChI is InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) .
Chemical Reactions Analysis
Acebutolol works by blocking the action of certain natural substances in your body, such as epinephrine, on the heart and blood vessels . This effect lowers heart rate, blood pressure, and strain on the heart .
Scientific Research Applications
Hypertension Management
Acebutolol is a selective β1-receptor antagonist . It is used for the management of hypertension in adults . By blocking β1-receptors, Acebutolol lowers the heart rate and blood pressure .
Ventricular Arrhythmia Management
Acebutolol is also used for the management of ventricular premature beats . It has stabilizing and quinidine-like effects on cardiac rhythm .
Chronic Stable Angina Pectoris Management
Acebutolol is indicated for the management of chronic stable angina pectoris . It reduces the work the heart has to do and allows it to beat more regularly .
Cardioselective Beta-Adrenergic Antagonist
Acebutolol is a cardioselective beta-adrenergic antagonist with little effect on the bronchial receptors . It has weak inherent sympathomimetic action .
Potentiometric Determination
Acebutolol can be determined using potentiometric membrane sensors . These sensors are based on the use of ion-association complexes of Acebutolol with tetraphenylborate and phosphomolybdate as exchange sites in a PVC matrix .
Electrochemical Determination
The electrochemical behavior of Acebutolol can be investigated using modified Screen-Printed Carbon Electrodes (SPCEs) . This method can be used for the determination of Acebutolol in pharmaceutical formulations .
Mechanism of Action
Target of Action
Acebutolol is a cardioselective β1-adrenergic receptor antagonist . The β1-adrenergic receptors are primarily found in the heart and kidneys. They play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys.
Biochemical Pathways
Acebutolol’s action primarily affects the adrenergic signaling pathway. By blocking the β1-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline and noradrenaline), thereby reducing heart rate, myocardial contractility, and renin release . This leads to a decrease in blood pressure and reduced workload on the heart.
Pharmacokinetics
Acebutolol is well absorbed from the gastrointestinal tract but undergoes substantial first-pass metabolism in the liver, leading to a bioavailability of only 35% to 50% . Peak plasma levels of Acebutolol are reached within 2 to 2.5 hours after oral dosing . The drug is extensively metabolized in the liver, and the elimination half-life of the parent drug is 3-4 hours . About 30% of the drug is excreted in the urine, and 60% is excreted in the bile .
Result of Action
The molecular and cellular effects of Acebutolol’s action primarily involve a reduction in heart rate and blood pressure. By blocking the β1-adrenergic receptors, Acebutolol inhibits the effects of catecholamines, leading to a decrease in heart rate and myocardial contractility . This results in a reduction in blood pressure and decreased workload on the heart.
Action Environment
The action, efficacy, and stability of Acebutolol can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially altering its effectiveness. Additionally, individual patient characteristics such as age, gender, renal function, and liver function can also influence the drug’s pharmacokinetics and pharmacodynamics . Therefore, it’s important to consider these factors when prescribing Acebutolol.
Safety and Hazards
Acebutolol may cause serious side effects such as shortness of breath, swelling, rapid weight gain, new or worsening chest pain, slow heartbeats, a light-headed feeling, and dangerously high blood pressure . Common side effects may include headache, dizziness, feeling tired, nausea, upset stomach, diarrhea, constipation, or sleep problems . It is not recommended for use in people who suffer or have suffered from asthma and bronchospasm and heart failure .
properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34381-68-5 (hydrochloride) | |
Record name | Acebutolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048539 | |
Record name | Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.72e-01 g/L | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
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Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Acebutolol is a selective β1-receptor antagonist. Activation of β1-receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen. Acebutolol blocks these receptors, lowering the heart rate and blood pressure. This drug then has the reverse effect of epinephrine. In addition, beta blockers prevent the release of renin, which is a hormone produced by the kidneys which leads to constriction of blood vessels. | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Acebutolol | |
CAS RN |
37517-30-9 | |
Record name | Acebutolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acebutolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acebutolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACEBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 119 - 123 °C | |
Record name | Acebutolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acebutolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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